![molecular formula C22H25ClN4OS B2391217 N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396876-59-7](/img/structure/B2391217.png)

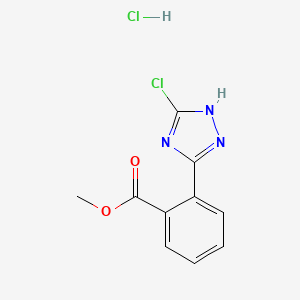

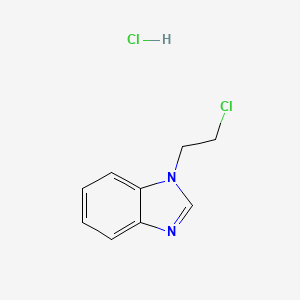

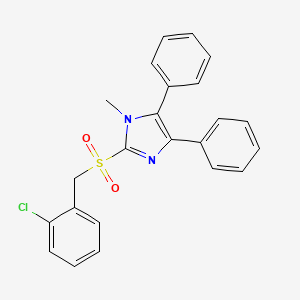

N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is a chemical compound. It’s related to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives that were synthesized and evaluated for affinity at σ1 and σ2 receptors .

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions, and the influence of substitutions on the phenylacetamide aromatic ring on binding at both the σ1 and σ2 receptor has been examined through Hansch-type quantitative structure−activity relationship (QSAR) studies .Chemical Reactions Analysis

In general, all 3-substituted compounds, except for the OH group, had a higher affinity for both σ1 and σ2 receptors when compared with the corresponding 2- and 4-substituted analogues .Applications De Recherche Scientifique

Metabolic Stability Improvement

Research on analogs of benzothiazole acetamides, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, has been directed towards improving metabolic stability. These efforts have led to the development of derivatives with enhanced in vitro potency and in vivo efficacy, demonstrating the significance of modifying the benzothiazole ring to reduce metabolic deacetylation, thus potentially improving pharmacokinetic profiles for therapeutic applications (Stec et al., 2011).

Antitumor Activity

Derivatives bearing the benzothiazole moiety have been synthesized and evaluated for their antitumor activity. Research indicates that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives display considerable anticancer activity against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies, highlighting the importance of heterocyclic rings and their substituents in mediating biological activity (Yurttaş et al., 2015).

Antimicrobial and Anticandidal Activities

The antimicrobial and anticandidal properties of benzothiazole acetamide derivatives have been investigated, showing effectiveness against various pathogenic bacteria and Candida species. Specifically, the presence of certain substituents on the benzothiazole ring significantly impacts the compounds' activity, suggesting their potential as novel antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antibacterial Agents

Novel series of N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications leading to these derivatives illustrate the chemical versatility of the benzothiazole acetamide scaffold in generating effective antibacterial compounds (Bhoi et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) and as ligands in molecular docking studies. These findings suggest applications beyond pharmacology, including in materials science and renewable energy technologies (Mary et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4OS/c1-26(22-25-21-18(23)8-5-9-19(21)29-22)15-20(28)24-17-10-12-27(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQRTLXFSZQWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)

![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)

![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)

![2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2391153.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2391156.png)

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)